molecular formula C16H14F2N2O3S B2748996 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-99-9

2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2748996
CAS RN: 942012-99-9
M. Wt: 352.36
InChI Key: ROPAFVRDHAKGQO-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H14F2N2O3S and a molecular weight of 352.36. It belongs to the class of organic compounds known as phenylpyrrolidines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Enzyme Inhibition and Medicinal Applications

One significant area of application is the exploration of these compounds as enzyme inhibitors. For example, derivatives of benzenesulfonamide have been studied for their inhibitory effects on carbonic anhydrase I and II, revealing potential for detailed carbonic anhydrase inhibition studies due to their favorable Ki values compared to reference compounds like Acetazolamide (H. Gul et al., 2016).

Anticancer and Anti-Inflammatory Potential

Research has also been directed towards evaluating the anticancer and anti-inflammatory potential of benzenesulfonamide derivatives. The synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents have been documented, providing insights into their multifaceted potential in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing schiff base have been explored, highlighting its potential as a photosensitizer in photodynamic therapy applications. The study found that such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (M. Pişkin et al., 2020).

Synthetic Applications and Chemical Properties

The role of benzenesulfonamide as a powerful Directed Metalation Group (DMG) has been highlighted, with studies showing its vast possibilities in arylsulfonamides using the Directed ortho Metalation (DoM) methodology. This research provides insights into the products of metalation and their applications in heterocyclic synthesis, along with new developments and rearrangements (O. Familoni, 2002).

Future Directions

Future research could focus on further exploring the synthesis, chemical reactions, and potential applications of “2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide”. Given the interest in pyrrolidine-based compounds in drug discovery , this compound could potentially serve as a valuable scaffold for the development of novel biologically active compounds.

properties

IUPAC Name

2,4-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-11-6-7-15(14(18)9-11)24(22,23)19-12-3-1-4-13(10-12)20-8-2-5-16(20)21/h1,3-4,6-7,9-10,19H,2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPAFVRDHAKGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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